![molecular formula C24H20Cl3F3N4O3 B2426962 {8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]methanone CAS No. 338761-22-1](/img/structure/B2426962.png)
{8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]methanone
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Overview
Description
The compound contains several functional groups including a pyridine ring, a trifluoromethyl group, a diazaspirodecane ring, and an isoxazole ring. These groups are common in many pharmaceutical and agrochemical compounds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The trifluoromethyl group and the pyridine ring could potentially contribute to the compound’s reactivity and biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Trifluoromethylpyridines are generally stable and have unique physicochemical properties due to the presence of the fluorine atom and the pyridine moiety .Scientific Research Applications
Structural Characterization and Synthesis
- The structural characterization of related compounds demonstrates the potential of this chemical in contributing to a deeper understanding of molecular structures. For instance, Swamy et al. (2013) detailed the isomorphous structures of similar heterocyclic analogs, emphasizing the role of molecular structure in understanding chemical properties and interactions (Swamy et al., 2013).
- Bawa et al. (2010) synthesized a compound through the condensation of related chemicals, demonstrating the potential for creating new compounds with varied applications (Bawa et al., 2010).
Biological Activity
- A study by Rajanarendar et al. (2010) on the synthesis of novel isoxazolyl analogs revealed significant biological activity against standard strains, suggesting the potential of these compounds in biomedical applications (Rajanarendar et al., 2010).
- Katariya et al. (2021) explored the synthesis of compounds for their anticancer and antimicrobial activities, highlighting the potential for pharmaceutical development (Katariya et al., 2021).
Chemical Reactions and Synthesis Techniques
- The research by Yoshida et al. (1988) on cyclopropenone oximes emphasizes the importance of this compound in understanding chemical reactions and synthesis techniques (Yoshida et al., 1988).
- Eckhardt et al. (2020) reported the structural characterization of a related side product in benzothiazinone synthesis, demonstrating the compound's relevance in drug synthesis research (Eckhardt et al., 2020).
Future Directions
properties
IUPAC Name |
[8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-oxa-4,8-diazaspiro[4.5]decan-4-yl]-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl3F3N4O3/c1-13-18(20(32-37-13)19-15(25)3-2-4-16(19)26)22(35)34-9-10-36-23(34)5-7-33(8-6-23)21-17(27)11-14(12-31-21)24(28,29)30/h2-4,11-12H,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQNXJAAYCLBNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N3CCOC34CCN(CC4)C5=C(C=C(C=N5)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl3F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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